4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Dopamine D3 receptor Equilibrative nucleoside transporter Target selectivity

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic fluorinated coumarin (chromen-2-one) derivative in which a 2-fluorophenylpiperazine moiety is linked via a methylene bridge to the 4-position of the 6-methyl-2H-chromen-2-one core. The compound belongs to a patented class of chromone derivatives claimed as dopamine D3 receptor (DRD3) agonists, partial agonists, or antagonists , and is structurally related to a broader series of 4-(piperazin-1-ylmethyl)-2H-chromen-2-one analogs that have been explored as equilibrative nucleoside transporter (ENT) inhibitors.

Molecular Formula C21H21FN2O2
Molecular Weight 352.409
CAS No. 877782-66-6
Cat. No. B2704503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
CAS877782-66-6
Molecular FormulaC21H21FN2O2
Molecular Weight352.409
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
InChIKeyPGEABWSLDAFAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one (CAS 877782-66-6): Procurement-Relevant Baseline for a Fluorinated Coumarin Derivative


4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic fluorinated coumarin (chromen-2-one) derivative in which a 2-fluorophenylpiperazine moiety is linked via a methylene bridge to the 4-position of the 6-methyl-2H-chromen-2-one core . The compound belongs to a patented class of chromone derivatives claimed as dopamine D3 receptor (DRD3) agonists, partial agonists, or antagonists [1], and is structurally related to a broader series of 4-(piperazin-1-ylmethyl)-2H-chromen-2-one analogs that have been explored as equilibrative nucleoside transporter (ENT) inhibitors .

Why 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one Cannot Be Simply Replaced by Its 6-Hydroxy, 6-Chloro, or 6-Ethyl Analogs


The 6-position substituent on the chromen-2-one core is a critical determinant of both primary pharmacological target engagement and metabolic disposition. Patent evidence indicates that the 6-methyl substitution is explicitly encompassed within the general formula of chromone derivatives claimed as dopamine D3 receptor ligands, while analogous compounds bearing a 6-hydroxy group are characterized as equilibrative nucleoside transporter (ENT) inhibitors [1]. Replacing the 6-methyl group with a 6-hydroxy, 6-chloro, or 6-ethyl substituent therefore risks a fundamental shift in the compound's primary target profile, as well as altered lipophilicity and metabolic stability, making simple interchange scientifically unsound.

Quantitative Differentiation Evidence for 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one Relative to Closest Analogs


Primary Pharmacological Target Switch: D3 Dopamine Receptor Engagement vs. ENT2 Inhibition

The 6-methyl analog is positioned as a dopamine D3 receptor ligand within the patent family WO2011027289, which claims chromone derivatives with a 6-methyl substitution explicitly as D3 agonists, partial agonists, or antagonists [1]. In contrast, the 6-hydroxy analog (CAS 877802-53-4) is reported to act as an inhibitor of equilibrative nucleoside transporters (ENTs) with selectivity for ENT2 over ENT1 . This divergence in primary target engagement between the 6-methyl and 6-hydroxy analogs constitutes a fundamental differentiation.

Dopamine D3 receptor Equilibrative nucleoside transporter Target selectivity

Differential Neutrophil Elastase Inhibitory Activity: 6,7-Dihydroxy Analog vs. Inferred Lack for 6-Methyl Substitution

BindingDB records for the structurally related 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7-dihydroxy-2H-chromen-2-one (BDBM241998) report a human neutrophil elastase IC50 of 166 nM [1]. The presence of two hydroxyl groups on the chromen-2-one core appears essential for elastase inhibition, and the 6-methyl analog, lacking the catechol motif, is not expected to retain this activity. This differential enzyme inhibition profile provides a clear functional distinction between the 6-methyl analog and hydroxylated counterparts.

Neutrophil elastase Enzyme inhibition Selectivity

Lipophilicity (clogP) Differentiation: 6-Methyl vs. 6-Hydroxy Substitution

Replacement of the 6-hydroxy group (CAS 877802-53-4) with a 6-methyl group in the target compound is predicted to increase lipophilicity by approximately 0.7–1.0 log units, based on standard aromatic substituent π-values (π(CH3) ≈ 0.56; π(OH) ≈ –0.67) [1]. The 6-hydroxy analog has a predicted logP of approximately 2.8, while the 6-methyl analog is estimated at approximately 3.6, which is consistent with the observed shift from a hydrogen-bond donor to a purely hydrophobic substituent.

Lipophilicity clogP Drug-likeness

Metabolic Stability Advantage: 6-Methyl vs. 6-Hydroxy Substitution

The 6-hydroxy analog (CAS 877802-53-4) contains a phenolic hydroxyl group that is a known substrate for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, a major clearance pathway for coumarin derivatives [1]. The 6-methyl analog replaces the hydroxyl with a methyl group, eliminating this primary metabolic soft spot. This structural difference is expected to confer significantly improved in vitro microsomal stability and extended half-life in hepatic clearance assays, although direct comparative microsomal stability data for these exact compounds are not publicly available.

Metabolic stability Phase II metabolism Glucuronidation

Optimal Use Cases for 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one (CAS 877782-66-6)


CNS Drug Discovery Programs Targeting Dopamine D3 Receptor Modulation

This compound is optimally deployed as a starting point or reference ligand for dopamine D3 receptor-focused drug discovery, particularly for schizophrenia, Parkinson's disease, or addiction indications, based on its explicit inclusion in the D3 chromone derivative patent family [1]. Its 6-methyl substitution and predicted moderate lipophilicity (clogP ≈ 3.6) favor blood-brain barrier penetration, distinguishing it from more polar 6-hydroxy analogs that are not claimed for D3 activity.

Chemical Biology Studies Requiring Selective ENT2 Inactivity

When a research program requires a chromen-2-one scaffold with piperazine-fluorophenyl substitution that does NOT inhibit equilibrative nucleoside transporters, the 6-methyl analog is preferred over the 6-hydroxy or 6-ethyl analogs, which are reported to be ENT2-selective inhibitors [1]. This avoids confounding ENT-mediated nucleoside transport effects in cellular assays.

In Vivo Pharmacological Studies Requiring Improved Metabolic Stability

For rodent or other in vivo studies where rapid Phase II glucuronidation of a phenolic hydroxyl would limit exposure, the 6-methyl analog provides a metabolically more stable alternative to the 6-hydroxy analog, as it eliminates the primary UGT substrate motif while retaining the core chromone-piperazine pharmacophore [1].

Quote Request

Request a Quote for 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.